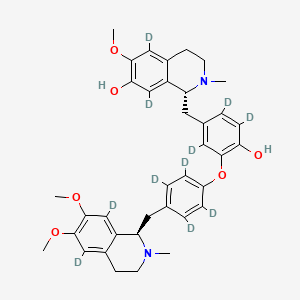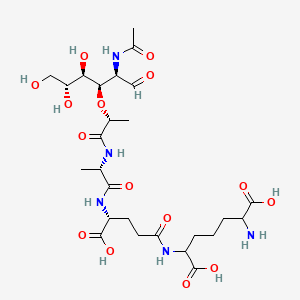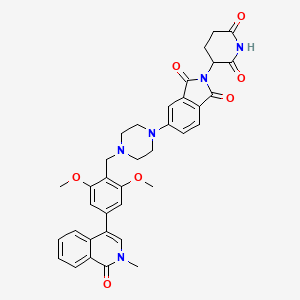
PROTAC BRD9 Degrader-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC BRD9 Degrader-7 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the bromodomain-containing protein 9 (BRD9). This compound leverages the ubiquitin-proteasome system to target and degrade BRD9, a protein involved in chromatin remodeling and gene expression regulation. By inducing the degradation of BRD9, this compound holds potential for therapeutic applications, particularly in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD9 Degrader-7 involves the conjugation of a ligand that binds to BRD9 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Synthesis of the BRD9-binding ligand: This step involves the preparation of a small molecule that can specifically bind to BRD9.
Synthesis of the E3 ligase-recruiting ligand: This involves the preparation of a ligand that can recruit an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or cereblon (CRBN).
Linker synthesis and conjugation: The two ligands are connected via a linker, which is synthesized separately and then conjugated to the ligands under specific reaction conditions
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include:
Optimization of reaction conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification processes: Using techniques such as chromatography to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
化学反应分析
Types of Reactions
PROTAC BRD9 Degrader-7 undergoes several types of chemical reactions, including:
Substitution reactions: Involving the replacement of one functional group with another.
Oxidation and reduction reactions: Involving the gain or loss of electrons.
Conjugation reactions: Involving the formation of covalent bonds between the ligands and the linker
Common Reagents and Conditions
Common reagents used in these reactions include:
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol.
Catalysts: Palladium catalysts for coupling reactions.
Bases and acids: Triethylamine (TEA) and hydrochloric acid (HCl) for pH adjustments
Major Products
The major products formed from these reactions include the final PROTAC compound, along with any by-products that may need to be removed during purification .
科学研究应用
PROTAC BRD9 Degrader-7 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of BRD9 in various biological processes.
Biology: Employed in research to understand the role of BRD9 in chromatin remodeling and gene expression.
Medicine: Investigated for its potential therapeutic applications in treating cancers that are dependent on BRD9 for survival and proliferation.
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets and develop novel treatments .
作用机制
PROTAC BRD9 Degrader-7 exerts its effects by inducing the degradation of BRD9 through the ubiquitin-proteasome system. The compound binds to BRD9 and recruits an E3 ubiquitin ligase, which tags BRD9 with ubiquitin molecules. This ubiquitination signals the proteasome to degrade BRD9, leading to a reduction in BRD9 levels and subsequent modulation of gene expression and chromatin remodeling .
相似化合物的比较
Similar Compounds
I-BRD9: A selective inhibitor of BRD9 that does not induce degradation but inhibits its activity.
BI-7273: Another selective inhibitor of BRD9 with similar properties to I-BRD9.
dBRD9: A PROTAC degrader similar to PROTAC BRD9 Degrader-7, designed to induce the degradation of BRD9 .
Uniqueness
This compound is unique in its ability to induce the complete degradation of BRD9, rather than merely inhibiting its activity. This degradation leads to a more sustained and effective reduction in BRD9 levels, offering potential advantages in therapeutic applications .
属性
分子式 |
C36H35N5O7 |
|---|---|
分子量 |
649.7 g/mol |
IUPAC 名称 |
5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxoisoquinolin-4-yl)phenyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C36H35N5O7/c1-38-19-27(23-6-4-5-7-24(23)34(38)44)21-16-30(47-2)28(31(17-21)48-3)20-39-12-14-40(15-13-39)22-8-9-25-26(18-22)36(46)41(35(25)45)29-10-11-32(42)37-33(29)43/h4-9,16-19,29H,10-15,20H2,1-3H3,(H,37,42,43) |
InChI 键 |
PFCHJOXUKMTDHP-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)CN4CCN(CC4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
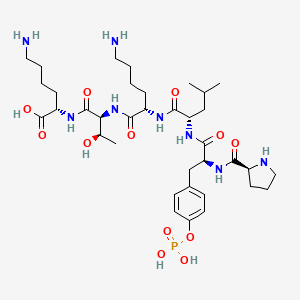
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)
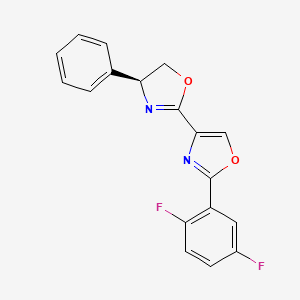
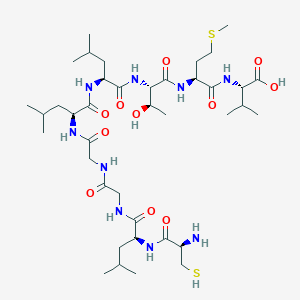
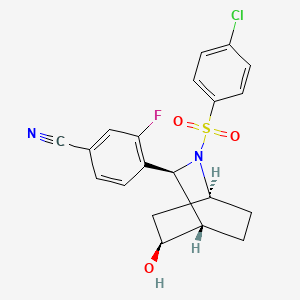
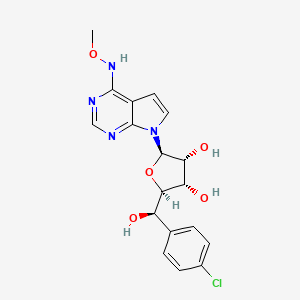
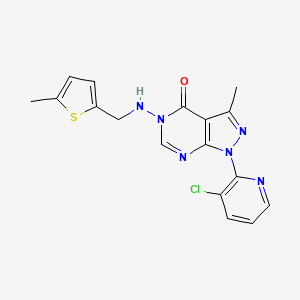

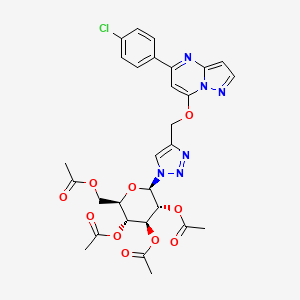
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
